Xestospongin B

Catalog No.
S591417
CAS No.
88840-01-1
M.F
C29H52N2O3
M. Wt
476.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xestospongin B

CAS Number

88840-01-1

Product Name

Xestospongin B

IUPAC Name

32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

Molecular Formula

C29H52N2O3

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3

InChI Key

VJEURJNEIZLTJG-UHFFFAOYSA-N

SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O

Synonyms

xestospongin B, xestospongine B

Canonical SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O

Araguspongin B is a natural product found in Xestospongia and Neopetrosia chaliniformis with data available.

Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua. This compound is recognized for its potent inhibitory effects on inositol trisphosphate receptors, specifically targeting the inositol 1,4,5-trisphosphate receptor (InsP3R). It exhibits a high specificity for this receptor, leading to significant impacts on calcium signaling within cells. The compound has been extensively studied for its role in modulating intracellular calcium levels and its potential therapeutic applications in various diseases, particularly cancer .

That are crucial for its biological activity. Notably, it can be oxidized using strong oxidizing agents such as potassium permanganate. This oxidation can lead to various derivatives that may exhibit altered biological properties. The compound's interactions with InsP3R involve competitive inhibition, where Xestospongin B displaces inositol trisphosphate from its binding site on the receptor, effectively blocking calcium release from the endoplasmic reticulum .

The primary biological activity of Xestospongin B is its role as a competitive inhibitor of InsP3-mediated calcium signaling. This inhibition leads to reduced intracellular calcium levels, which can induce apoptosis in certain cancer cell lines, including breast and prostate cancer cells . Research has demonstrated that treatment with Xestospongin B results in decreased mitochondrial function and bioenergetic stress in T-cell acute lymphoblastic leukemia (T-ALL) cells, suggesting potential therapeutic pathways for targeting these malignancies . Additionally, the compound has shown efficacy in suppressing bradykinin-induced calcium signals in neuroblastoma cells .

The synthesis of Xestospongin B has been explored through various methods. A notable approach involves total synthesis techniques that allow for scalable production of the compound. Recent advancements have improved the efficiency of synthesizing derivatives such as desmethylxestospongin B, which can be produced in quantities sufficient for biological testing and further research . The synthetic routes typically involve multiple steps of functional group transformations and cyclization processes to construct the complex macrocyclic structure characteristic of Xestospongin B.

Xestospongin B has potential applications in biomedical research and therapeutic development. Its ability to selectively inhibit InsP3R makes it a valuable tool for studying calcium signaling pathways in various cellular contexts. Furthermore, due to its cytotoxic effects on cancer cells while sparing normal cells, it holds promise as a candidate for cancer therapy, particularly in treating T-ALL and other malignancies where calcium signaling plays a critical role in cell survival and proliferation .

Studies involving Xestospongin B have focused on its interactions with InsP3R and other cellular components. The compound has been shown to selectively inhibit calcium transients induced by various stimuli, including bradykinin and membrane depolarization. This selectivity underscores its potential as a pharmacological agent for dissecting complex signaling pathways within cells . Additionally, interaction studies have indicated that Xestospongin B does not significantly affect capacitative calcium entry mechanisms following depletion of calcium stores, highlighting its specific action on InsP3R-mediated pathways .

Several compounds share structural or functional similarities with Xestospongin B. These include:

  • Xestospongin C: Similar to Xestospongin B but may exhibit different binding affinities or selectivity profiles toward InsP3 receptors.
  • Desmethylxestospongin B: A derivative of Xestospongin B with modifications that may alter its biological activity.
  • Araguspongine B: Another marine-derived alkaloid with potential inhibitory effects on calcium signaling pathways.

Comparison Table

CompoundSourcePrimary ActionUnique Features
Xestospongin BXestospongia exiguaInhibits InsP3-mediated Ca2+ releaseHigh specificity for InsP3R
Xestospongin CXestospongia exiguaInhibits InsP3-mediated Ca2+ releaseDifferent binding affinity
Desmethylxestospongin BSyntheticPotentially inhibits Ca2+ signalingScalable synthesis methods
Araguspongine BMarine spongeModulates calcium signalingStructural variations affecting activity

Xestospongin B stands out due to its specific mechanism of action and selectivity towards InsP3 receptors, making it a unique compound among its peers.

Xestospongin B is a bioactive compound isolated from the marine sponge Xestospongia exigua, a species belonging to the phylum Porifera, class Demospongiae, order Haplosclerida, and family Xestospongiidae [11]. This marine sponge is predominantly distributed throughout the Indo-Pacific region, with significant populations documented in Australia, Papua New Guinea, and various Southeast Asian waters [11] [15]. The ecological distribution of Xestospongia exigua is characterized by its preference for shallow tropical coral reef ecosystems, where it typically attaches to hard substrates including rocks, corals, and sandy bottoms [15].

The habitat of Xestospongia exigua is primarily confined to depths ranging from 5 to 30 meters, with optimal growth observed in clear waters with moderate current flow [31]. This specific environmental niche provides the sponge with ideal conditions for growth and metabolite production [11]. The sponge exhibits variable morphology depending on environmental conditions, typically presenting a barrel-shaped or massive form that allows it to effectively filter water and extract nutrients [15].

Xestospongia exigua plays a significant ecological role within coral reef ecosystems as a filter feeder, processing large volumes of seawater and thereby removing excess nutrients and particulate matter [11] [31]. This filtering activity contributes substantially to maintaining water quality and overall reef health [32]. Additionally, the sponge serves as an important habitat engineer, providing shelter and substrate for various marine organisms including algae, bacteria, fish, crustaceans, and other invertebrates [11] [24].

AspectDescription
TaxonomyPhylum: Porifera, Class: Demospongiae, Order: Haplosclerida, Family: Xestospongiidae, Genus: Xestospongia, Species: exigua
Geographic DistributionIndo-Pacific region, particularly found in Australia, Papua New Guinea, and Southeast Asian waters
HabitatShallow tropical coral reefs, attached to sand, rocks, corals, or other benthic substrates
Ecological RoleFilter feeder that helps maintain coral reef health by removing excess nutrients and sediment; provides habitat for other marine organisms
Physical CharacteristicsVariable morphology depending on environmental conditions; typically barrel-shaped or massive form

The ecological significance of Xestospongia exigua extends beyond its filtering capabilities [31]. The sponge forms complex symbiotic relationships with diverse microbial communities including bacteria, archaea, and cyanobacteria [11]. These symbiotic associations are believed to play crucial roles in the sponge's metabolism, nutrient cycling, and notably, in the production of secondary metabolites such as Xestospongin B [10] [11]. The production of these bioactive compounds serves as a chemical defense mechanism against predators and provides competitive advantages for space in the densely populated coral reef environment [31].

While Xestospongia exigua is not specifically listed as an endangered species, the coral reef habitats where it thrives are globally threatened by climate change, pollution, and destructive fishing practices [31]. These environmental pressures potentially impact the abundance and distribution of the sponge, which may consequently affect the availability of Xestospongin B and other bioactive compounds derived from this marine organism [11] [15].

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of Xestospongin B involves complex biochemical pathways that likely represent a hybrid system combining elements of alkaloid and polyketide biosynthesis [6] [16]. The compound is derived from amino acid and polyketide pathways that operate within the marine sponge cells and/or their associated microorganisms [10] [11]. This biosynthetic origin reflects the intricate metabolic capabilities of marine sponges and their symbiotic partners [6].

The precursor molecules for Xestospongin B biosynthesis are primarily amino acids such as lysine and ornithine, along with acetate units that serve as building blocks for the characteristic oxaquinolizidine ring system [6] [16]. The initial biosynthetic steps involve the decarboxylation of these amino acid precursors, catalyzed by pyridoxal phosphate-dependent enzymes [6]. This process generates the basic nitrogen-containing units that will eventually form part of the bis-1-oxaquinolizidine core structure of Xestospongin B [16].

The biosynthetic pathway proceeds through several key enzymatic steps, including cyclization, oxidation, and reduction reactions [6] [16]. The formation of piperidine rings occurs via Mannich-type reactions catalyzed by specialized cyclases, followed by the formation of the oxaquinolizidine ring system through intramolecular cyclization processes [16]. These reactions establish the fundamental structural framework of the molecule [6].

Biosynthetic StepEnzymatic MechanismsPotential Microbial Contribution
Precursor FormationDecarboxylation of amino acids (lysine/ornithine) by pyridoxal phosphate-dependent enzymesBacterial amino acid metabolism may provide precursors
Initial CyclizationFormation of piperidine rings via Mannich-type reactions catalyzed by cyclasesPossibly host-derived enzymes
Ring FormationOxaquinolizidine ring system formation through intramolecular cyclizationLikely involves both host and symbiont enzymes
Oxidation/ReductionRedox enzymes (oxidoreductases) catalyze selective oxidation/reduction stepsRedox enzymes from both host and microbial symbionts
MacrocyclizationFormation of the macrocyclic structure via specialized cyclasesSpecialized host enzymes
HydroxylationCytochrome P450 monooxygenases catalyze regioselective hydroxylation at C9Cytochrome P450 enzymes from bacterial symbionts
Final ModificationsMethyltransferases add methyl groups using S-adenosylmethionine as methyl donorMethyltransferases from either host or bacterial symbionts

The distinctive macrocyclic structure of Xestospongin B is formed through specialized cyclases that facilitate the connection of the two oxaquinolizidine units via saturated alkylidene chains [6] [16]. This macrocyclization represents a critical step in the biosynthesis, establishing the unique three-dimensional architecture that is essential for the biological activity of the compound [16].

A particularly important biosynthetic step is the regioselective hydroxylation at the C9 position, which is likely catalyzed by cytochrome P450 monooxygenases [16]. This hydroxylation is a key structural feature that distinguishes Xestospongin B from some of its natural analogues [1] [2]. Additionally, methyltransferases are involved in adding methyl groups to specific positions in the molecule, using S-adenosylmethionine as the methyl donor [16].

The biosynthesis of Xestospongin B likely involves a symbiotic contribution from the diverse microbial community associated with Xestospongia exigua [10] [11]. These microorganisms, particularly bacteria, may contribute to specific biosynthetic steps, providing enzymes or precursors that the sponge itself cannot produce [11]. This host-symbiont metabolic collaboration represents an evolutionary adaptation that enables the production of complex secondary metabolites like Xestospongin B [10].

Environmental factors such as temperature, pH, and predation pressure may influence the regulation of Xestospongin B biosynthesis [13]. These external stimuli can trigger or modulate the production of secondary metabolites as part of the sponge's adaptive response to changing environmental conditions or threats [13]. Research on the cultivation of Xestospongia species has demonstrated that environmental stress can indeed stimulate the production of bioactive compounds, suggesting that biosynthetic pathways are responsive to ecological factors [13].

Natural Analogues and Structural Variants

Xestospongin B belongs to a family of structurally related macrocyclic bis-1-oxaquinolizidine alkaloids that have been isolated from various Xestospongia species [11] [12]. These natural analogues and structural variants exhibit diverse chemical features and biological activities, providing valuable insights into structure-activity relationships within this compound class [12].

Xestospongin B is characterized by its complex macrocyclic structure featuring two bis-1-oxaquinolizidine heterocycles connected by saturated alkylidene chains [1] [18]. The molecular formula of Xestospongin B is C29H52N2O3 with a molecular weight of 476.7 g/mol [1] [17]. Its distinctive structural features include hydroxylation at the C9 position and a methyl group at the C3' position [18]. These specific structural elements contribute to the compound's biological activity profile, particularly its ability to inhibit inositol 1,4,5-trisphosphate receptors with an EC50 value ranging from 27.4 to 44.6 μM [14] [20].

Several natural analogues of Xestospongin B have been identified, each with unique structural variations [11] [12]. Xestospongin A represents the base structure with the bis-1-oxaquinolizidine core but lacks the hydroxyl group at C9 that is present in Xestospongin B [1] [2]. Xestospongin C features a C2 symmetrical structure and has been identified as the most potent inositol 1,4,5-trisphosphate receptor inhibitor among the Xestospongins, with an IC50 value of 358 nM [26] [27]. Xestospongin D contains a hydroxyl group at a different position compared to Xestospongin B, resulting in altered biological activity [1] [3].

CompoundSourceStructural VariationBioactivity Comparison
Xestospongin AXestospongia exiguaBase structure with bis-1-oxaquinolizidine coreModerate inositol 1,4,5-trisphosphate receptor inhibition
Xestospongin BXestospongia exiguaHydroxylation at C9 position and methyl group at C3'Strong inositol 1,4,5-trisphosphate receptor inhibition (EC50 = 27.4-44.6 μM)
Xestospongin CXestospongia exiguaC2 symmetrical structureMost potent inositol 1,4,5-trisphosphate receptor inhibition (IC50 = 358 nM)
Xestospongin DXestospongia exiguaHydroxylation at different position than Xestospongin BModerate inositol 1,4,5-trisphosphate receptor inhibition
Araguspongine BXestospongia sp.Enantiomer of Xestospongin CStrong inositol 1,4,5-trisphosphate receptor inhibition (IC50 = 0.6 μM)
Araguspongine CXestospongia sp.Different stereochemistry at key positionsModerate vasodilation activity
Araguspongine KXestospongia exiguaAdditional hydroxyl groupsVasodilation activity
Araguspongine LXestospongia exiguaAdditional hydroxyl groupsVasodilation activity
Desmethylxestospongin BXestospongia exiguaLacks the 3'-methyl group present in Xestospongin BInositol 1,4,5-trisphosphate receptor inhibition, affects mitochondrial metabolism in cancer cells

The araguspongines represent another important group of structural variants related to Xestospongin B [12] [33]. Araguspongine B is an enantiomer of Xestospongin C and exhibits strong inositol 1,4,5-trisphosphate receptor inhibition with an IC50 of 0.6 μM [26] [33]. Araguspongines K and L, isolated from Xestospongia exigua, contain additional hydroxyl groups and demonstrate vasodilation activity [11] [12]. These structural variations highlight the chemical diversity within this compound family and the impact of subtle structural changes on biological activity [12].

Desmethylxestospongin B is a particularly noteworthy analogue that lacks the 3'-methyl group present in Xestospongin B [6] [7]. This compound has gained significant attention due to its ability to inhibit inositol 1,4,5-trisphosphate receptors and affect mitochondrial metabolism in cancer cells [6] [7]. Recent research has focused on the total synthesis of Desmethylxestospongin B to provide sufficient material for biological studies, as the natural source has been depleted [5] [7].

The structural diversity among Xestospongin B analogues has been extensively studied through biomimetic synthesis approaches [21]. These studies have provided valuable insights into the absolute configurations of these compounds and have facilitated the correction of previously assigned stereochemical structures [21]. The stereochemistry of Xestospongin B is explicitly indicated by the "(+)" prefix, denoting its positive optical rotation, which is an important characteristic that distinguishes it from other stereoisomers and contributes to its specific biological activity profile [18].

XLogP3

6.6

Dates

Last modified: 02-18-2024

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